molecular formula C8H10BrNO B8723458 (S)-2-Amino-1-(3-bromophenyl)ethan-1-OL

(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL

Cat. No.: B8723458
M. Wt: 216.07 g/mol
InChI Key: MKDZOLCWDXTLIF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL is a chiral amino alcohol with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀BrNO, with an average mass of 216.078 g/mol and a monoisotopic mass of 214.994576 g/mol . The compound features a stereocenter at the β-carbon of the ethanolamine backbone, conferring (S)-configuration. It is used in pharmaceutical and synthetic chemistry, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(1S)-2-amino-1-(3-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

MKDZOLCWDXTLIF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CN)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen-Substituted Phenyl Ethanolamines

Key structural analogues differ in halogen type (Br, Cl, F), substituent position (meta, para), and stereochemistry. Below is a comparative analysis:

Key Observations :

Chlorine (Cl) and Fluorine (F): These smaller halogens improve metabolic stability and solubility due to higher electronegativity .

Substituent Position :

  • Meta vs. Para : Meta-substituted compounds (e.g., 3-Br, 3-Cl) exhibit distinct electronic effects compared to para-substituted analogues, influencing reactivity in nucleophilic substitution or coupling reactions .

Stereochemical Purity: The (R)-configured fluorophenyl ethanol derivatives achieved 87–90% stereochemical purity via chiral HPLC, suggesting challenges in resolving enantiomers during synthesis .

Research Implications and Gaps

Biological Activity: No direct data on the target compound’s bioactivity is provided. However, halogen position and stereochemistry are known to influence receptor binding (e.g., β-adrenergic receptors in nebivolol metabolites) .

Metabolic Pathways: Nebivolol’s metabolite (2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol) undergoes N-dealkylation , but the metabolic fate of the bromophenyl analogue remains unexplored.

Stereochemical Optimization : Improved asymmetric synthesis methods are needed to enhance enantiomeric purity for brominated derivatives.

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